molecular formula C14H16N2O2 B2980725 1-(2-morpholin-4-yl-2-oxoethyl)-1H-indole CAS No. 677733-57-2

1-(2-morpholin-4-yl-2-oxoethyl)-1H-indole

Cat. No. B2980725
M. Wt: 244.294
InChI Key: IBIDDBCFQQHQJT-UHFFFAOYSA-N
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Description

“1-(2-morpholin-4-yl-2-oxoethyl)cyclopentanecarboxylic acid” is a chemical compound with the molecular formula C12H19NO4 and a molecular weight of 241.28 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound includes a morpholine ring, which is a 6-membered heterocyclic compound containing two hetero atoms, Oxygen & Nitrogen .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a melting point of 72.5-76.5° C and a predicted boiling point of 458.2° C at 760 mmHg. Its predicted density is 1.2 g/cm3 and its refractive index is n20D 1.53 .

Scientific Research Applications

  • Regioselective Bond Formation : A study by Li et al. (2011) demonstrated the iodine-promoted regioselective C-C and C-N bonds formation of N-protected indole derivatives, leading to the creation of bioactive compounds like 2,3'-biindoles and 4-(1H-indol-2-yl)morpholines. This highlights the compound's utility in synthesizing complex molecular structures (Li et al., 2011).

  • Catalysis in Organic Reactions : Research by Xiang et al. (2011) found that morpholine, a component of the compound , can catalyze the C3 alkenylation of indoles with α,β-unsaturated aldehydes, demonstrating its potential as an efficient catalyst in oxidative dehydrogenative reactions (Xiang et al., 2011).

  • Synthesis of Novel Compounds : Medion-Simon and Pindur (1991) described reactions of amino-functionalized 3-vinyl-1H-indoles with dienophiles, leading to various substitution products, redox products, Diels-Alder adducts, ene adducts, and Michael-type adducts. This showcases the compound's role in generating diverse chemical structures (Medion-Simon & Pindur, 1991).

  • Crystal Structures and Molecular Interactions : Kaynak et al. (2013) synthesized and analyzed the structures of various compounds including 5-trifluoromethoxy-1-morpholinomethyl-1H-indole-2,3-dione 3-(N-ethylthiosemicarbazone). They highlighted the importance of these compounds in understanding molecular interactions and structural analysis (Kaynak et al., 2013).

  • Anticancer Activity : Gaur et al. (2022) investigated the anticancer properties of indole-based sulfonohydrazide derivatives containing the morpholine heterocyclic ring. This research underscores the potential medical applications of these compounds in cancer treatment (Gaur et al., 2022).

  • CNS Depressant Activity : Rawat and Shukla (2016) synthesized and evaluated the central nervous system depressant activity of morpholino-N-acetyl indoles, providing insights into the compound's potential therapeutic applications in neuropsychiatry (Rawat & Shukla, 2016).

properties

IUPAC Name

2-indol-1-yl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-14(15-7-9-18-10-8-15)11-16-6-5-12-3-1-2-4-13(12)16/h1-6H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIDDBCFQQHQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-morpholin-4-yl-2-oxoethyl)-1H-indole

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